N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide
Description
N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a propanoyl group attached to a benzamide structure
Properties
CAS No. |
62755-77-5 |
|---|---|
Molecular Formula |
C16H14ClNO3 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-hydroxy-3-propanoylbenzamide |
InChI |
InChI=1S/C16H14ClNO3/c1-2-14(19)10-6-5-7-11(15(10)20)16(21)18-13-9-4-3-8-12(13)17/h3-9,20H,2H2,1H3,(H,18,21) |
InChI Key |
GBHSCJOLEFXAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(=O)NC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of thionyl chloride to convert 2-chlorobenzoic acid to 2-chlorobenzoyl chloride, which is then reacted with 2-chloroaniline to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, resulting in their death .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-chlorophenyl)benzamide: Similar structure but lacks the hydroxy and propanoyl groups.
N-(2-Chlorophenyl)-2-hydroxybenzamide: Similar structure but lacks the propanoyl group.
N-(2-Chlorophenyl)-3-propanoylbenzamide: Similar structure but lacks the hydroxy group.
Uniqueness
N-(2-Chlorophenyl)-2-hydroxy-3-propanoylbenzamide is unique due to the presence of both hydroxy and propanoyl groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
